(4-chlorophenyl) N-pyridin-3-ylcarbamate
Description
(4-Chlorophenyl) N-pyridin-3-ylcarbamate is a synthetic carbamate derivative featuring a 4-chlorophenyl group linked via a carbamate bridge to a pyridin-3-yl moiety. Carbamates are widely studied for their diverse biological activities, including antifungal, insecticidal, and enzyme-inhibitory properties.
Properties
CAS No. |
401628-52-2 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(4-chlorophenyl) N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16) |
InChI Key |
BXWZVCYGBUKJAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Molecular Weight: The target compound is lighter (~280 g/mol) compared to pyridinone-based PYR (~350 g/mol) and Fenvalerate (419.90 g/mol), which may influence bioavailability .
- Melting Points : Pyridine derivatives in exhibit high melting points (268–287°C), suggesting strong intermolecular interactions. The carbamate group in the target compound may lower melting points compared to ester-containing Fenvalerate .
- Functional Groups : Carbamates (target compound and ) differ from esters (Fenvalerate) in hydrolytic stability, with carbamates generally being more resistant to enzymatic degradation .
Antifungal Activity:
- PYR (): Exhibits antifungal activity against C. albicans due to its pyridinone core and free -NH- group, which may facilitate hydrogen bonding with fungal targets .
- Hypothesis for Target Compound: The pyridine ring and carbamate group could mimic PYR’s interactions, but the absence of a pyridinone oxygen may reduce potency.
Insecticidal Activity:
- Fenvalerate () : Acts via sodium channel modulation in insects. The 4-chlorophenyl group enhances target affinity, while the ester group allows metabolic breakdown .
- Comparison : The target compound’s carbamate group might offer prolonged activity due to slower hydrolysis compared to Fenvalerate’s ester.
Electronic and Steric Effects:
- Carbamate : Incorporates a trifluoromethyl group on a pyrazole ring, enhancing electronegativity and steric bulk. This contrasts with the target compound’s simpler pyridine-carbamate system, which may improve solubility .
- Pyridine Derivatives (): Substituents like -NO₂ or -Br alter electronic density, affecting reactivity. The target compound’s 4-chlorophenyl group likely directs electrophilic substitution to the meta position of the pyridine ring .
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